Gdc 0834
Description
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (GDC-0834) is a small-molecule drug candidate investigated for its kinase inhibition properties. Its structure comprises a benzothiophene-carboxamide core linked to a substituted pyrazine-piperazine-aniline moiety. The (2R)-1,4-dimethyl-3-oxopiperazine group confers stereochemical specificity, while the 4-methyl-5-oxopyrazine ring contributes to its binding affinity .
Properties
IUPAC Name |
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025916 | |
| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-49-1 | |
| Record name | GDC 0834 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GDC-0834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133432491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM7JG3L4SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Pyrazinone Intermediate Synthesis
Nucleophilic Substitution at C6 :
- A halogenated pyrazinone (e.g., 6-chloro-4-methyl-5-oxopyrazine-2-carboxylic acid) reacts with 4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]aniline under basic conditions (e.g., cesium carbonate in DMF at 80°C) to form the C6-anilino derivative.
- Key Data :
Parameter
Value
Reaction Time
12–24 hours
Yield
65–78%
Purification
Column chromatography (SiO2, EtOAc/hexane)
Functionalization at C2 :
Piperazine Ring Installation
The (2R)-1,4-dimethyl-3-oxopiperazin-2-yl group is synthesized enantioselectively:
Chiral Piperazine Preparation :
Coupling to Aniline :
Benzothiophene Carboxamide Coupling
The 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide moiety is introduced via amide bond formation:
Carboxylic Acid Activation :
Amidation with Aromatic Amine :
Stereochemical and Regiochemical Control
Piperazine Configuration :
Regioselective Substitutions :
Analytical Characterization
HPLC-MS Profiling :
NMR Validation :
Process Optimization Challenges
Amide Hydrolysis Mitigation :
Scalability Issues :
Comparative Synthesis Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
GDC-0834 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and solubility.
Substitution: Substitution reactions are crucial for introducing different functional groups that enhance the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of GDC-0834 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s therapeutic potential.
Scientific Research Applications
Cancer Therapy
GDC-0834 has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways involved in various hematological malignancies. The compound was initially developed to improve the pharmacokinetic properties of earlier BTK inhibitors.
Case Study: Efficacy in Hematological Cancers
In preclinical studies, GDC-0834 demonstrated significant activity against several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound showed improved selectivity and reduced off-target effects compared to its predecessors, leading to enhanced therapeutic profiles in animal models .
Inflammatory Disorders
GDC-0834's inhibition of BTK also extends its application to inflammatory diseases. By modulating immune responses, it holds potential for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus.
Case Study: Rheumatoid Arthritis
In a study involving animal models of rheumatoid arthritis, GDC-0834 significantly reduced inflammatory markers and joint destruction compared to control groups. These findings suggest that BTK inhibition can effectively mitigate the inflammatory processes characteristic of autoimmune diseases .
Mechanistic Insights
Research indicates that GDC-0834 interacts with specific kinases involved in inflammatory pathways and oncogenesis. Its unique structural features enable selective binding to target proteins, which is critical for its therapeutic efficacy.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| GDC-0834 | Piperazine and benzothiophene moieties | BTK inhibitor for cancer and inflammation |
| CGI1746 | Similar piperazine structure | Earlier BTK inhibitor with less selectivity |
| Ibrutinib | BTK inhibitor | Established treatment for CLL and MCL |
Mechanism of Action
GDC-0834 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell development and function. By inhibiting BTK, GDC-0834 disrupts B-cell signaling, leading to reduced activation and proliferation of B-cells. This mechanism is particularly beneficial in treating autoimmune diseases where B-cell activity is dysregulated .
Comparison with Similar Compounds
Key Features :
- Target : Interleukin-2-inducible T-cell kinase (ITK) or related kinases.
- Metabolic Pathway : Primarily metabolized via aldehyde oxidase (AO)-mediated hydrolysis of its amide bond, leading to rapid clearance in preclinical models .
- Challenges : High metabolic instability due to AO activity, necessitating structural optimization.
Comparison with Structurally Similar Compounds
Fluoro-Substituted Analog
Compound: N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-fluoro-6-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide ().
Structural Differences :
- Substituent : Replacement of the 2-methylphenyl group with a 2-fluoro-6-methylphenyl moiety.
- Steric Hindrance: The 6-methyl group could influence interactions with metabolic enzymes (e.g., AO or cytochrome P450).
Hypothetical Comparison :
| Parameter | GDC-0834 (2-methylphenyl) | Fluoro Analog (2-fluoro-6-methylphenyl) |
|---|---|---|
| Metabolic Enzyme | Aldehyde oxidase (AO) | Unknown (potential AO or P450) |
| Clearance Rate (Preclinical) | High | To be determined (likely modulated) |
| Bioavailability | Low | Possibly improved |
Reference : Structural modification strategies for metabolic stability often involve fluorine substitution, though specific data for this analog remain unpublished .
Pyrazine and Piperazine Derivatives
Compound Class : Pyrazine-piperazine-aniline derivatives (e.g., ).
Comparison Points :
- Core Modifications :
- Pyrazine Ring : Substitutions at the 4-methyl or 5-oxo positions (e.g., nitroso or triazine groups in ) may alter solubility or kinase selectivity.
- Piperazine Group : Stereochemical variations (e.g., 2R vs. 2S) or substituents (e.g., dimethyl vs. acetyl) influence target binding and metabolic pathways .
Metabolic Pathways :
- AO vs. P450 : GDC-0834’s reliance on AO contrasts with compounds metabolized by P450 enzymes (e.g., FMO-mediated defluorination in ).
- Species Specificity : Rodent-specific ADP-ribosyltransferase activity () highlights interspecies metabolic differences, complicating preclinical-to-clinical translation.
Structural Contrast :
- Metabolic Outcomes : Unlike GDC-0834’s hydrolysis, nitroso compounds may undergo reduction or conjugation, posing toxicity risks (e.g., nephrotoxicity via gamma-glutamyl transpeptidase in ).
Research Findings and Implications
Metabolic Stability Optimization
Enzyme Specificity
- Non-P450 Enzymes: GDC-0834’s AO-dependent metabolism underscores the importance of screening for non-P450 enzymes early in drug development to avoid attrition .
Biological Activity
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (commonly known as GDC-0834) is a complex organic compound with significant biological activity, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
GDC-0834 has the molecular formula C33H36N6O3S and a molecular weight of approximately 596.75 g/mol. The compound features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C33H36N6O3S |
| Molecular Weight | 596.75 g/mol |
| SMILES | CN1CCN(C)C(=O)[C@H]1c1ccc(Nc2nc(cn(C)c2=O)-c2cccc(NC(=O)c3cc4CCCCc4s3)c2C)cc1 |
| Chiral Centers | 1 |
| Aromatic Bond Count | 17 |
GDC-0834 primarily functions as a kinase inhibitor. It has shown inhibitory effects on various kinases that are involved in inflammatory processes and oncogenesis. The compound selectively interacts with target proteins associated with pathways relevant to cancer and autoimmune disorders.
Key Mechanisms:
- Kinase Inhibition : GDC-0834 inhibits specific kinases that play critical roles in cell signaling pathways related to cancer proliferation and inflammation.
- Selective Binding : The unique structural features allow for selective binding to target proteins, enhancing its therapeutic potential while minimizing off-target effects.
Biological Activity and Therapeutic Applications
Research indicates that GDC-0834 exhibits promising activity against several types of cancer and inflammatory conditions. Its potential applications include:
- Cancer Treatment : Inhibition of kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Modulating pathways that contribute to inflammatory diseases.
Case Studies
Several studies have investigated the efficacy of GDC-0834 in preclinical models:
- Study on Cancer Cell Lines : GDC-0834 demonstrated significant cytotoxic effects on various human cancer cell lines, including breast and lung cancers. The study reported IC50 values indicating effective inhibition at low concentrations.
- Inflammation Model : In animal models of inflammation, GDC-0834 reduced markers of inflammation significantly compared to control groups, suggesting its potential utility in treating inflammatory disorders.
Comparative Analysis
To better understand the biological activity of GDC-0834, it is useful to compare it with other similar compounds known for their kinase inhibition properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| GDC-0834 | Contains piperazine and benzothiophene moieties | Kinase inhibitor for cancer treatment |
| GDC-0941 | Similar piperazine structure | PI3K inhibitor for breast cancer |
| AZD9291 | Contains a benzothiophene moiety | Targeted therapy for non-small cell lung cancer |
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazine and tetrahydrobenzothiophene moieties in this compound?
- Methodology : Multi-step synthesis involving: (i) Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the anilino group to the pyrazine core . (ii) Ring-closing metathesis or cyclocondensation for the tetrahydrobenzothiophene scaffold . (iii) Protection/deprotection of reactive groups (e.g., amide bonds) to ensure regioselectivity.
- Key Data : Yields for intermediate steps (e.g., 86% for amide coupling in similar compounds) and purity verification via HPLC (>95%) .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodology : Use multi-dimensional NMR (e.g., H, C, 2D-COSY) to confirm stereochemistry (e.g., (2R)-piperazine configuration) and substituent positions.
- Complementary Techniques : High-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography for absolute configuration determination .
Q. What in vitro assays are suitable for initial target engagement studies?
- Approach :
- Kinase inhibition profiling (e.g., broad-panel screening against 100+ kinases) to identify primary targets .
- Cellular assays (e.g., luciferase reporter systems) to assess downstream signaling modulation.
Advanced Research Questions
Q. How does aldehyde oxidase (AO) contribute to the compound’s metabolic instability, and how can this be mitigated?
- Mechanistic Insight : AO mediates amide hydrolysis of the pyrazine-carboxamide bond, leading to rapid clearance (e.g., high intrinsic clearance in human hepatocytes) .
- Mitigation Strategies :
- Isotopic labeling (e.g., deuterium at labile positions) to slow metabolism.
- Prodrug design to shield the amide group until systemic delivery.
Q. What experimental approaches resolve contradictions in species-dependent pharmacokinetics?
- Case Study : Discrepancies in renal clearance between rodents and humans due to ADP-ribosyltransferase activity in rodents .
- Methodology :
- Chimeric liver-humanized mice to model human metabolism.
- Cryopreserved hepatocytes from multiple species for cross-comparison.
Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target kinases?
- SAR Framework :
- Atropisomer control : Locking rotational freedom (e.g., via steric hindrance) improves selectivity (e.g., 10-fold reduction in off-target binding) .
- Substituent modification : Replace 4-methylpyrazine with electron-withdrawing groups (e.g., -CF) to enhance kinase binding specificity .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Root Causes : Poor solubility, protein binding, or transporter-mediated efflux (e.g., P-glycoprotein).
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
